4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a combination of bromophenyl, oxadiazole, methoxyphenyl, and dihydrophthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: Introduction of the bromine atom on the phenyl ring is usually done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole intermediate with the methoxyphenyl and dihydrophthalazinone moieties, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to oxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxidative stress and redox reactions.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress pathways. The bromophenyl and methoxyphenyl moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for their antibacterial potential.
Uniqueness
4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H15BrN4O3 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H15BrN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI Key |
SMIWNOULOFQOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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